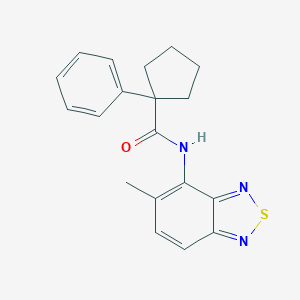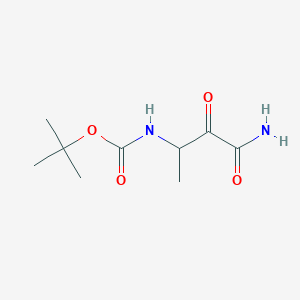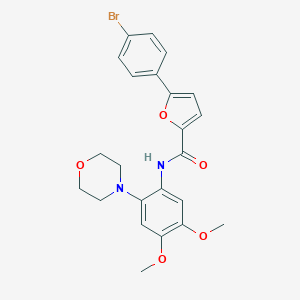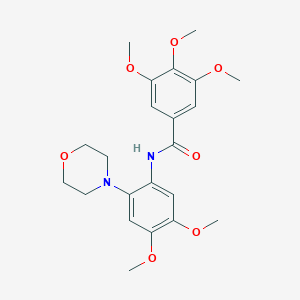![molecular formula C18H19BrN2O3 B235397 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide, also known as BPA, is a chemical compound used in scientific research for its potential therapeutic properties. It is a small molecule inhibitor of the protein kinase B-Raf, which plays a critical role in the MAP kinase signaling pathway. In
Mécanisme D'action
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide acts as a small molecule inhibitor of B-Raf, a protein kinase that plays a critical role in the MAP kinase signaling pathway. The MAP kinase pathway is involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is commonly observed in cancer cells, leading to uncontrolled cell growth and survival. By inhibiting B-Raf, this compound can block the activation of downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also sensitizes cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. This compound has been shown to modulate several signaling pathways involved in cancer progression, including the MAP kinase, PI3K/Akt, and Wnt pathways. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly through its ability to inhibit oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide is a potent inhibitor of B-Raf, with an IC50 value in the low nanomolar range. It is also relatively selective for B-Raf, with minimal inhibition of other kinases. This compound has good solubility in aqueous buffers, making it suitable for in vitro and in vivo experiments. However, this compound has poor pharmacokinetic properties, with low oral bioavailability and rapid clearance from the body. This limits its potential for clinical use and requires the use of high doses in animal studies.
Orientations Futures
Future research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide should focus on improving its pharmacokinetic properties, such as increasing its oral bioavailability and prolonging its half-life in the body. This could be achieved through structural modifications or formulation strategies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the combination of this compound with other targeted therapies or immunotherapies should be explored to enhance its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide involves several steps, starting from the reaction of 3-bromo-4-nitroaniline with morpholine to form 3-bromo-4-(4-morpholinyl)aniline. The intermediate is then reacted with phenoxyacetic acid to yield this compound. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, colorectal, and pancreatic cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H19BrN2O3 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C18H19BrN2O3/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) |
Clé InChI |
VZZVNKLSBGRKLO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)


![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B235380.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)

